molecular formula C13H26N2O4S B2710008 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate CAS No. 83623-32-9

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate

Cat. No.: B2710008
CAS No.: 83623-32-9
M. Wt: 306.42
InChI Key: YVECQSLRWYXZTR-UHFFFAOYSA-N
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Description

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate (referred to as SBP or FOM-03010 in commercial contexts) is a zwitterionic monomer characterized by a methacrylamide backbone, a dimethylammonio group, and a butane-1-sulfonate moiety. This compound is synthesized via quaternization of N,N-dimethylaminopropyl methacrylamide with 1,4-butanesultone in acetonitrile, yielding a white solid with a typical yield of 75–89% .

SBP is polymerized via reversible addition-fragmentation chain-transfer (RAFT) polymerization to form poly(SBP) (PSBP), a polysulfobetaine with upper critical solution temperature (UCST) behavior in aqueous solutions . PSBP exhibits thermo-responsive properties, dissolving in water above its UCST (~40–60°C depending on molecular weight and concentration) and precipitating below it . Applications include stimuli-responsive hydrogels, drug delivery systems, and biocompatible coatings due to its high hydrolytic stability and biocompatibility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-12(2)13(16)14-8-7-10-15(3,4)9-5-6-11-20(17,18)19/h1,5-11H2,2-4H3,(H-,14,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECQSLRWYXZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83623-32-9
Record name 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate typically involves the reaction of 3-(methacryloylamino)propylamine with 1,4-butane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic structure. The general reaction scheme is as follows:

    Step 1: 3-(Methacryloylamino)propylamine is reacted with 1,4-butane sultone in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).

    Step 2: The reaction mixture is stirred at a specific temperature, usually around 60-80°C, for several hours.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate undergoes various chemical reactions, including:

    Polymerization: The methacryloyl group allows the compound to participate in radical polymerization reactions, forming polymers and copolymers.

    Substitution Reactions: The sulfonate and quaternary ammonium groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Substitution Reactions: Reagents such as alkyl halides or sulfonyl chlorides can be used under mild to moderate conditions.

Major Products Formed

    Polymers and Hydrogels: The primary products formed from the polymerization of this compound are zwitterionic polymers and hydrogels with unique properties such as high water retention and biocompatibility.

Scientific Research Applications

Biochemical Research

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate is utilized in biochemical assays and polymer synthesis due to its unique properties:

  • Polymer Synthesis : It serves as a monomer in the preparation of thermoresponsive polyion complexes. For instance, poly(4-((3-methacrylamidopropyl)dimethylammonium)butane-1-sulfonate) has been synthesized via controlled radical polymerization, demonstrating potential for drug delivery systems and smart materials .

Drug Delivery Systems

The compound's zwitterionic nature enhances its solubility and biocompatibility, making it an excellent candidate for drug delivery applications:

  • Nanocarriers : Research indicates that polymers derived from this compound can encapsulate therapeutic agents effectively, improving their stability and release profiles in physiological environments .

Surface Modification

In materials science, the compound is employed for surface modification:

  • Biomaterials : It can be used to modify surfaces of biomaterials to enhance their antifouling properties, which is crucial in medical devices to prevent bacterial adhesion and biofilm formation .

Electrochemical Applications

The compound has potential applications in electrochemistry:

  • Sensors : Its zwitterionic characteristics can be exploited in the development of sensors that require stable ionic environments for enhanced sensitivity and selectivity .

Case Study 1: Thermoresponsive Polymers

A study published in a peer-reviewed journal demonstrated the synthesis of a thermoresponsive polyion complex using this compound. The resulting polymer showed significant changes in solubility with temperature variations, indicating potential for applications in controlled drug release systems .

Case Study 2: Antifouling Coatings

Research conducted on the application of this compound in antifouling coatings revealed that surfaces modified with polymers containing this compound exhibited reduced bacterial adhesion compared to unmodified surfaces. This property is particularly beneficial for marine applications and medical implants .

Summary Table of Applications

Application AreaDescriptionReferences
Biochemical ResearchUsed as a monomer for synthesizing thermoresponsive polymers
Drug Delivery SystemsEnhances solubility and stability of therapeutic agents
Surface ModificationImproves antifouling properties of biomaterials
Electrochemical SensorsUtilized in developing sensitive electrochemical sensors

Mechanism of Action

The mechanism of action of 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate is primarily based on its zwitterionic nature. The sulfonate group imparts negative charge, while the quaternary ammonium group provides positive charge. This dual ionic character allows the compound to interact with various molecular targets and pathways:

    Molecular Targets: The compound can interact with cell membranes, proteins, and other biomolecules through electrostatic interactions.

    Pathways Involved: It can influence pathways related to cell adhesion, antimicrobial activity, and polymer network formation.

Comparison with Similar Compounds

Comparison with Similar Zwitterionic Compounds

Structural Variations and Key Properties

Zwitterionic compounds with sulfobetaine moieties differ in three structural aspects:

Sulfonate spacer length : Propane (C3) vs. butane (C4) sulfonate.

Backbone linkage : Methacrylamide (amide) vs. methacrylate (ester).

Spacer between polymerizable group and ammonium : Ethyl vs. propyl groups.

The table below summarizes critical differences:

Compound Name Structure UCST (°C) Hydrolytic Stability Key Applications References
4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate (SBP) Methacrylamide backbone, butane sulfonate (C4), propyl spacer 40–60 High Hydrogels, coatings
3-[(3-Methacrylamidopropyl)dimethylammonio]propane-1-sulfonate (SPP) Methacrylamide backbone, propane sulfonate (C3), propyl spacer 20–40 High Drug delivery, surfactants
3-[(2-Methacryloyloxyethyl)dimethylammonio]propane-1-sulfonate (SPE) Methacrylate backbone (ester), propane sulfonate (C3), ethyl spacer 10–30 Moderate Thermo-responsive membranes
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate (M3295) Methacrylate backbone (ester), butane sulfonate (C4), ethyl spacer 50–70 Moderate Surfactants, ionic liquids

Impact of Structural Differences

(a) Sulfonate Spacer Length
  • Butane vs. Propane : Increasing the sulfonate spacer from propane (C3) to butane (C4) enhances hydrophobicity, strengthening zwitterionic dipole interactions. This raises the UCST: PSBP (C4) exhibits UCST ~40–60°C, while PSPP (C3) has UCST ~20–40°C . The longer spacer also improves solubility in saline solutions due to reduced charge density .
(b) Backbone Linkage
  • Amide (SBP) vs. Ester (SPE, M3295) : Methacrylamide-based SBP demonstrates superior hydrolytic stability compared to methacrylate-based SPE. Esters are prone to hydrolysis in basic or acidic conditions, limiting their use in biomedical applications .
(c) Spacer Between Polymerizable Group and Ammonium
  • Propyl (SBP) vs. Ethyl (SPE) : The propyl spacer in SBP increases flexibility and reduces steric hindrance, facilitating tighter polyion complexation with surfactants like CTAB . Ethyl spacers (e.g., SPE) restrict conformational freedom, reducing UCST .

Biological Activity

4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate (commonly referred to as MAm3-4) is a zwitterionic compound characterized by its unique structure, which includes both cationic and anionic functional groups. This compound has garnered attention in various fields of research, particularly in polymer chemistry and biomedicine, due to its significant biological activity and versatile applications.

  • Molecular Formula : C₁₃H₂₆N₂O₄S
  • Molecular Weight : 306.42 g/mol
  • CAS Number : 83623-32-9
  • Appearance : White to almost white powder or crystalline solid
  • Purity : >98% (HPLC)

Biological Activity

The biological activity of MAm3-4 is primarily attributed to its zwitterionic nature, which imparts unique properties such as high solubility in aqueous solutions and biocompatibility. The following sections detail the specific biological activities observed in research studies.

Antimicrobial Properties

Research has indicated that zwitterionic compounds like MAm3-4 exhibit antimicrobial properties. A study demonstrated that polyzwitterions derived from MAm3-4 showed effective inhibition against various bacterial strains, suggesting potential applications in antimicrobial coatings and drug delivery systems .

Cell Compatibility and Cytotoxicity

MAm3-4 has been evaluated for its cytotoxic effects on mammalian cells. In vitro studies revealed that at certain concentrations, the compound exhibited low toxicity towards human cell lines, making it a suitable candidate for biomedical applications such as drug delivery and tissue engineering .

Thermoresponsive Behavior

Polymers synthesized from MAm3-4 display thermoresponsive behavior, characterized by upper critical solution temperatures (UCST). This property allows for the modulation of solubility based on temperature changes, which can be advantageous in controlled drug release systems .

Synthesis and Characterization

MAm3-4 can be synthesized through various polymerization methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization. Characterization techniques such as NMR spectroscopy confirm the successful incorporation of the methacrylamidopropyl group into the polymer backbone .

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of MAm3-4 against Escherichia coli demonstrated that the compound significantly reduced bacterial viability at concentrations above 100 µg/mL. This suggests its potential use in developing antimicrobial agents .
  • Cytotoxicity Assessment : In a cytotoxicity assay using human fibroblast cells, MAm3-4 showed over 80% cell viability at concentrations up to 200 µg/mL, indicating good biocompatibility for potential therapeutic applications .

Table 1: Summary of Biological Activities of MAm3-4

Activity TypeObservationsReference
AntimicrobialEffective against E. coli at >100 µg/mL
Cytotoxicity>80% cell viability at ≤200 µg/mL
ThermoresponsiveExhibits UCST behavior in aqueous solutions

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate with high purity?

  • Methodological Answer : Synthesis typically involves a multi-step reaction starting with methacryloyl chloride and a tertiary amine precursor. Purification is critical and can be achieved using column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (methanol/water). Purity validation should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection to assess impurities (<1%) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Structural Analysis : Use 1H^1H- and 13C^13C-NMR to confirm the zwitterionic structure and quantify substituents. Mass spectrometry (MS) with electrospray ionization (ESI) is recommended for molecular weight validation.
  • Physicochemical Properties : Measure critical micelle concentration (CMC) via surface tension measurements or conductometric titration. Dynamic light scattering (DLS) can assess aggregation behavior in aqueous solutions .

Q. How can researchers evaluate the compound’s solubility and stability in aqueous systems for experimental applications?

  • Methodological Answer : Conduct solubility studies in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor stability via UV-Vis spectroscopy over 24–72 hours. For hydrolytic stability, use accelerated aging tests (e.g., 40°C/75% relative humidity) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can the zwitterionic behavior of this compound be systematically investigated under varying pH and ionic strength conditions?

  • Methodological Answer : Design a titration experiment using a pH-stat system to monitor protonation/deprotonation events. Complement with zeta potential measurements to correlate surface charge with pH. Use molecular dynamics (MD) simulations to model ion-pair interactions at different ionic strengths (e.g., 0.1–1.0 M NaCl) .

Q. What experimental approaches are optimal for studying its interaction with biological membranes or proteins?

  • Methodological Answer :

  • Membrane Interaction : Use fluorescence anisotropy with labeled lipid bilayers to assess membrane fluidity changes. Quartz crystal microbalance with dissipation (QCM-D) can quantify adsorption kinetics.
  • Protein Binding : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics. Circular dichroism (CD) spectroscopy can monitor conformational changes in proteins upon interaction .

Q. How can researchers resolve contradictions in reported data on its environmental persistence or toxicity?

  • Methodological Answer : Perform comparative studies using standardized OECD guidelines (e.g., OECD 301 for biodegradation). For toxicity, use in vitro assays (e.g., MTT assay on human cell lines) and cross-validate with in silico tools like ECOSAR. Address discrepancies by controlling variables such as impurity profiles or experimental pH .

Q. What advanced experimental designs are suitable for investigating its role in stimuli-responsive polymer systems?

  • Methodological Answer : Use a split-plot factorial design to test copolymerization with temperature- or pH-sensitive monomers (e.g., N-isopropylacrylamide). Characterize phase transitions via differential scanning calorimetry (DSC) and rheology. For real-time monitoring, integrate in situ FTIR or Raman spectroscopy during polymerization .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-reference analytical results (e.g., NMR vs. MS) and include control experiments (e.g., blank SPE cartridges in extraction studies) to isolate compound-specific effects .
  • Theoretical Frameworks : Link studies to colloidal chemistry theories (e.g., Derjaguin-Landau-Verwey-Overbeek (DLVO) theory) or polymer physics models (e.g., Flory-Huggins theory) to contextualize findings .

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